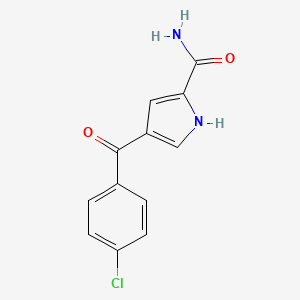

4-(4-氯苯甲酰)-1H-吡咯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

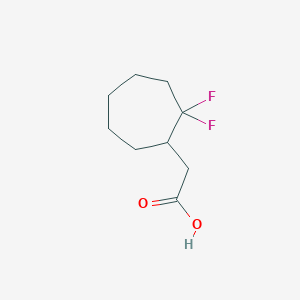

“4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound. It is an acyl chloride and reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .

Synthesis Analysis

The synthesis of this compound could involve the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another study mentions the synthesis of a similar compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea (CBEDEA), and its Ni(II) and Cu(II) complexes .Molecular Structure Analysis

The molecular structure of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” can be analyzed using various spectroscopic techniques such as FT-IR, UV-VIS, ¹H NMR, and mass spectroscopy . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide” include a molecular weight of 175.012 Da . It’s a liquid at room temperature with a melting point of 11-14 °C and a boiling point of 102-104 °C/11 mmHg . It’s soluble in Chloroform and DMSO .科学研究应用

Pharmaceutical Intermediates

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide: is used as an intermediate in pharmaceutical research. It plays a crucial role in the synthesis of various drugs, particularly those that target the central nervous system. The compound’s ability to cross the blood-brain barrier makes it valuable for developing treatments for neurological disorders .

Synthesis of Coenzyme A Derivatives

This compound is instrumental in synthesizing 4-chlorobenzoyl CoA , a derivative of coenzyme A (CoA). CoA derivatives are essential for various biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle .

Acylation Reactions

In organic chemistry, 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is used to facilitate acylation reactions. It’s particularly useful in acylating benzene using solid acid catalysts, which is a fundamental step in synthesizing aromatic ketones—a key component in many organic compounds .

Preparation of Semicarbazides

The compound is used to prepare 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . Semicarbazides have applications in creating pharmaceuticals that exhibit anticonvulsant, antitumor, and antimicrobial activities .

Catalysis Research

Researchers use 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide to study catalysis, particularly in reactions involving solid acid catalysts. This research has implications for developing more efficient and environmentally friendly chemical processes .

Material Science

In material science, this compound is explored for its potential in creating new materials with unique properties, such as enhanced durability or conductivity. Its chemical structure allows for the possibility of creating polymers with specific desired characteristics .

安全和危害

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas . It’s recommended to handle this compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDYPYHIMMYLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)

![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)

![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)